Ethyl 3-(bromomethyl)benzoate

Catalog No.
S728616
CAS No.
62290-17-9
M.F
C10H11BrO2
M. Wt
243.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(bromomethyl)benzoate

CAS Number

62290-17-9

Product Name

Ethyl 3-(bromomethyl)benzoate

IUPAC Name

ethyl 3-(bromomethyl)benzoate

Molecular Formula

C10H11BrO2

Molecular Weight

243.1 g/mol

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3

InChI Key

DFHLEVVOQATPLA-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC(=C1)CBr

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)CBr

Ethyl 3-(bromomethyl)benzoate is classified as an aromatic ester and has the molecular formula C10H11BrO2. It features a bromomethyl group at the 3-position of the benzoate moiety. This compound is recognized for its reactivity due to the presence of the bromine atom, which can participate in various substitution reactions .

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new derivatives.
  • Coupling Reactions: It can react with calix(4)arene to produce o-disubstituted derivatives, showcasing its utility in synthetic organic chemistry.
  • Hydrolysis: Under acidic or basic conditions, it may hydrolyze to form ethyl benzoate and bromomethanol.

Ethyl 3-(bromomethyl)benzoate can be synthesized through various methods:

  • Bromination of Ethyl 3-Benzoate: Ethyl 3-benzoate can be treated with brominating agents like N-bromosuccinimide in the presence of light or heat to introduce the bromomethyl group.
  • Alkylation Reactions: Using appropriate alkylating agents under basic conditions can also yield this compound.

These methods allow for efficient production while maintaining the integrity of the benzoate structure.

Ethyl 3-(bromomethyl)benzoate finds applications in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its derivatives may have potential uses in drug development due to their structural characteristics.
  • Material Science: The compound can be utilized in creating functional materials through polymerization reactions.

Interaction studies involving ethyl 3-(bromomethyl)benzoate have focused on its reactivity with various nucleophiles. These studies are essential for understanding how this compound interacts within biological systems and its potential as a building block for more complex molecules. Further research could elucidate its role in medicinal chemistry and material science.

Several compounds share structural similarities with ethyl 3-(bromomethyl)benzoate. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
Ethyl 4-(bromomethyl)benzoateBromomethyl group at the 4-positionDifferent reactivity patterns
Methyl 3-bromobenzoateMethyl group instead of ethylPotentially different solubility
Ethyl 3-bromo-5-(bromomethyl)benzoateAdditional bromomethyl groupIncreased reactivity due to multiple halogens

Ethyl 3-(bromomethyl)benzoate is unique due to its specific positioning of functional groups that influence its reactivity and potential applications in synthesis and pharmaceuticals. Its distinct properties make it a valuable compound for further exploration in organic chemistry.

XLogP3

2.7

Wikipedia

Ethyl 3-(bromomethyl)benzoate

Dates

Modify: 2023-08-15

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